methyl 2-[(2E)-2-(1-cyano-2-ethoxy-2-oxoethylidene)hydrazinyl]-4-[(2,5-dichlorophenyl)carbamoyl]benzoate
Overview
Description
Methyl 2-[(2E)-2-(1-cyano-2-ethoxy-2-oxoethylidene)hydrazinyl]-4-[(2,5-dichlorophenyl)carbamoyl]benzoate is a complex organic compound with a molecular formula of C20H16Cl2N4O5 and a molecular weight of 463.27 g/mol . This compound is characterized by its unique structure, which includes a cyano group, an ethoxy group, and a dichlorophenyl group, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of methyl 2-[(2E)-2-(1-cyano-2-ethoxy-2-oxoethylidene)hydrazinyl]-4-[(2,5-dichlorophenyl)carbamoyl]benzoate involves multiple steps. One common synthetic route includes the reaction of 2,5-dichlorobenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with methyl 2-hydrazinyl-4-[(2,5-dichlorophenyl)carbamoyl]benzoate under controlled conditions to yield the final product . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
Methyl 2-[(2E)-2-(1-cyano-2-ethoxy-2-oxoethylidene)hydrazinyl]-4-[(2,5-dichlorophenyl)carbamoyl]benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
This compound has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and protein binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the development of anti-inflammatory and anticancer agents.
Mechanism of Action
The mechanism of action of methyl 2-[(2E)-2-(1-cyano-2-ethoxy-2-oxoethylidene)hydrazinyl]-4-[(2,5-dichlorophenyl)carbamoyl]benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, and modulation of signal transduction pathways .
Comparison with Similar Compounds
Similar compounds to methyl 2-[(2E)-2-(1-cyano-2-ethoxy-2-oxoethylidene)hydrazinyl]-4-[(2,5-dichlorophenyl)carbamoyl]benzoate include:
Methyl 2-[(2E)-2-(1-cyano-2-oxoethylidene)hydrazinyl]-4-[(2,5-dichlorophenyl)carbamoyl]benzoate: Lacks the ethoxy group, leading to different reactivity and applications.
Methyl 2-[(2E)-2-(1-cyano-2-ethoxy-2-oxoethylidene)hydrazinyl]-4-[(2-chlorophenyl)carbamoyl]benzoate: Has a single chlorine atom, affecting its chemical properties and biological activity.
This compound stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
methyl 2-[(2E)-2-(1-cyano-2-ethoxy-2-oxoethylidene)hydrazinyl]-4-[(2,5-dichlorophenyl)carbamoyl]benzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16Cl2N4O5/c1-3-31-20(29)17(10-23)26-25-15-8-11(4-6-13(15)19(28)30-2)18(27)24-16-9-12(21)5-7-14(16)22/h4-9,25H,3H2,1-2H3,(H,24,27)/b26-17+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLKMGZLHANBOOA-YZSQISJMSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=NNC1=C(C=CC(=C1)C(=O)NC2=C(C=CC(=C2)Cl)Cl)C(=O)OC)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=N/NC1=C(C=CC(=C1)C(=O)NC2=C(C=CC(=C2)Cl)Cl)C(=O)OC)/C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16Cl2N4O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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